Product packaging for 3-Bromo-4'-iso-propylbiphenyl(Cat. No.:CAS No. 1443306-16-8)

3-Bromo-4'-iso-propylbiphenyl

Cat. No.: B7967757
CAS No.: 1443306-16-8
M. Wt: 275.18 g/mol
InChI Key: PXRPSHSATRONTG-UHFFFAOYSA-N
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Description

3-Bromo-4'-iso-propylbiphenyl (CAS 1443306-16-8) is a high-purity biphenyl derivative with the molecular formula C15H15Br and a molecular weight of 275.18. This compound serves as a versatile and critical synthetic intermediate in organic chemistry, particularly in constructing complex molecules for pharmaceutical and materials science research. The biphenyl scaffold is a fundamental backbone in medicinal chemistry due to its presence in a wide range of marketed drugs and biologically active compounds . The specific substitution pattern of a bromine atom at the 3-position and an isopropyl group at the 4'-position makes this compound a valuable building block for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a premier method for carbon-carbon bond formation . Researchers utilize this reagent in the development of novel pharmaceutical intermediates, leveraging the biphenyl core's role in compounds with diverse biological activities, including anti-inflammatory, antifungal, antibacterial, and antitumor properties . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15Br B7967757 3-Bromo-4'-iso-propylbiphenyl CAS No. 1443306-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(4-propan-2-ylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br/c1-11(2)12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRPSHSATRONTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276634
Record name 3-Bromo-4′-(1-methylethyl)-1,1′-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443306-16-8
Record name 3-Bromo-4′-(1-methylethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443306-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4′-(1-methylethyl)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 3 Bromo 4 Iso Propylbiphenyl

Reactivity of the Aryl-Bromine Bond

The carbon-bromine (C-Br) bond in 3-Bromo-4'-iso-propylbiphenyl is a key site for chemical modification. Its reactivity allows for dehalogenation, substitution, and the formation of organometallic intermediates.

Reductive dehalogenation involves the cleavage of the C-Br bond and its replacement with a carbon-hydrogen (C-H) bond. This transformation effectively removes the bromine substituent from the aromatic ring. While specific studies on this compound are not extensively detailed in the literature, the process is a fundamental reaction for aryl halides. Common laboratory methods for this reduction include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or treatment with metal-acid systems. The successful dehalogenation of this compound would yield 4-isopropylbiphenyl (B1216656).

Table 1: Reductive Dehalogenation of this compound

Reactant Typical Reagents Product

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as bromide, on an aromatic ring. The generally accepted mechanism for SNAr involves a two-step addition-elimination process that forms a negatively charged Meisenheimer complex as an intermediate nih.govlibretexts.org. However, this pathway is typically unfavorable for simple aryl halides libretexts.org. The reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the anionic intermediate libretexts.orgyoutube.com.

In the case of this compound, the molecule lacks significant electron-withdrawing groups on the brominated ring. The isopropyl group is electron-donating, and the bromo substituent itself is not sufficient to activate the ring towards this type of substitution. Consequently, the classical SNAr mechanism is not a viable pathway under standard conditions. Alternative mechanisms, such as those proceeding through a highly reactive benzyne (B1209423) intermediate, can occur with extremely basic nucleophiles (e.g., NaNH₂), but these reactions often require harsh conditions and can lead to a mixture of regioisomeric products nih.govyoutube.com.

The aryl-bromine bond in this compound is well-suited for metal-mediated transformations, most notably the formation of Grignard reagents. The reaction involves the insertion of magnesium metal into the C-Br bond. While some aryl bromides can be unreactive in diethyl ether, solvents like tetrahydrofuran (B95107) (THF) are often effective in facilitating the reaction rsc.org.

This process would convert this compound into its corresponding Grignard reagent, (4'-isopropyl-[1,1'-biphenyl]-3-yl)magnesium bromide. This organometallic compound is a potent nucleophile and a valuable synthetic intermediate. It can react with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to create new carbon-carbon bonds, thereby enabling the synthesis of more complex molecular architectures.

Table 2: Grignard Reagent Formation and Subsequent Reaction

Reactant Reagent Intermediate Example Electrophile Final Product

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In this compound, the regiochemical outcome of such reactions is governed by the directing effects of the existing bromo and isopropyl substituents.

The regioselectivity of an EAS reaction on this biphenyl system is determined by the electronic properties of the two substituents on their respective rings youtube.comrhhz.net.

Isopropyl Group: An alkyl group like isopropyl is an electron-donating group through induction. It is an activating substituent, meaning it makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). It directs incoming electrophiles to the ortho and para positions youtube.com. In the 4'-isopropylphenyl ring, the para position is occupied by the bond to the other ring, so it strongly directs substitution to the two equivalent ortho positions (3' and 5').

Bromo Group: A halogen like bromine is an deactivating substituent due to its electron-withdrawing inductive effect. However, through resonance, it can donate lone-pair electron density to the ring. This makes it an ortho, para-director youtube.com. It directs incoming electrophiles to the 2, 4, and 6 positions of its ring.

Table 3: Analysis of Regioselectivity for Electrophilic Attack

Ring Substituent Electronic Effect Directing Influence Predicted Reactivity Major Substitution Position(s)
Phenyl Bromo Deactivating ortho, para (to C3) Low 2, 4, 6

Nitration is a classic example of an electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Based on the regioselectivity analysis above, the nitration of this compound is expected to occur almost exclusively on the activated ring.

The nitronium ion (NO₂⁺), the active electrophile, will attack the positions ortho to the isopropyl group. Due to the symmetry of the 4'-isopropylphenyl ring, attack at the 3'-position and 5'-position results in the same product. Therefore, the major product of mononitration is predicted to be 3-bromo-4'-isopropyl-3'-nitrobiphenyl. Other electrophilic functionalizations, such as halogenation, sulfonation, and Friedel-Crafts reactions, would be expected to follow the same regiochemical principles, favoring substitution on the activated, isopropyl-bearing ring.

Table 4: Predicted Outcome of Nitration

Reactant Reagents Major Product

Oxidative Reactions and Stability

The presence of a bromine atom and a biphenyl structure suggests that this compound may be susceptible to oxidative degradation through various pathways, including photolysis and reactions with reactive oxygen species.

While specific studies on the photolytic degradation of this compound are not extensively documented, the behavior of related polybrominated diphenyl ethers (PBDEs) in aqueous environments provides valuable insights. The primary mechanism for the photodegradation of PBDEs is reductive debromination. rsc.orgresearchgate.net This process involves the cleavage of the carbon-bromine bond upon absorption of ultraviolet (UV) radiation, leading to the formation of less brominated biphenyl congeners.

The degradation of PBDEs in water has been shown to follow pseudo-first-order kinetics. researchgate.net The rate of degradation is influenced by the wavelength of UV radiation, with studies indicating that irradiation at 285 nm can be effective for the degradation of various PBDE congeners. mdpi.comresearchgate.net The general mechanism can be summarized as follows:

Photoexcitation: The biphenyl molecule absorbs a photon, leading to an excited state.

Homolytic Cleavage: The energy from the absorbed photon leads to the homolytic cleavage of the C-Br bond, generating a biphenyl radical and a bromine radical.

Hydrogen Abstraction: The biphenyl radical abstracts a hydrogen atom from the surrounding water or other hydrogen donors to form 4'-iso-propylbiphenyl.

The efficiency of this process can be influenced by the presence of photosensitizers in the aqueous medium.

Table 1: Factors Influencing Photolytic Degradation of Brominated Biphenyls in Aqueous Systems

FactorDescriptionPotential Impact on this compound
Wavelength The energy of the incident light.Shorter UV wavelengths are generally more effective in inducing C-Br bond cleavage. mdpi.comresearchgate.net
Photosensitizers Substances that absorb light and transfer the energy to the target molecule.Could enhance the rate of degradation by facilitating the initial photoexcitation step.
Water Matrix The presence of dissolved organic matter and inorganic ions.Humic substances can act as photosensitizers, while certain ions may quench the excited state, affecting the degradation rate. researchgate.net

Reactions with Reactive Oxygen Species (e.g., Singlet Oxygen, Hydroxyl Radicals)

In addition to direct photolysis, this compound can be degraded by reactive oxygen species (ROS) present in the environment.

Singlet Oxygen (¹O₂): Singlet oxygen is an electronically excited state of molecular oxygen that is a powerful oxidant. Brominated compounds, such as tetrabromobisphenol A (TBBPA), have been shown to be susceptible to oxidation by singlet oxygen, especially in aqueous solutions where the compound can be ionized. nih.govnih.gov The reaction with singlet oxygen can lead to the formation of various radical species and subsequent degradation products. nih.gov While this compound is not a phenol, the biphenyl system can still be susceptible to attack by singlet oxygen, potentially leading to the formation of hydroperoxides and other oxygenated products.

Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and non-selective oxidants. The reaction of hydroxyl radicals with brominated diphenyl ethers has been studied, and it is known to proceed via the addition of the hydroxyl radical to the aromatic ring. nih.govresearchgate.net This addition is more likely to occur at the less-brominated phenyl ring. nih.gov The resulting intermediate can then undergo further reactions, including the elimination of the bromine atom or the formation of hydroxylated derivatives. For this compound, the reaction with hydroxyl radicals would likely lead to the formation of hydroxylated isopropylbiphenyl (B97774) and bromohydroxylated isopropylbiphenyl isomers. Aqueous solutions can reduce the feasibility of the reaction between brominated diphenyl ethers and hydroxyl radicals. nih.gov

Table 2: Predicted Reactivity of this compound with Reactive Oxygen Species

Reactive Oxygen SpeciesPredicted Reaction PathwayPotential Products
**Singlet Oxygen (¹O₂) **Electrophilic attack on the aromatic rings.Oxygenated biphenyl derivatives, ring-opened products.
Hydroxyl Radical (•OH) Addition to the aromatic rings, particularly the non-halogenated sites. epa.govHydroxylated and bromohydroxylated isopropylbiphenyl isomers.

Mechanistic Investigations of Biphenyl Derivatives in Catalysis

Substituted biphenyls are important scaffolds in the development of ligands for various catalytic reactions. The electronic and steric properties of these molecules can be fine-tuned to enhance the efficiency and selectivity of catalysts.

Given the structure of this compound, it could potentially participate in C-H arylation reactions in two ways:

As the aryl halide: The bromo-substituted ring can act as the electrophilic partner in a cross-coupling reaction with another arene.

As the arene: The C-H bonds on both aromatic rings, particularly those activated by the isopropyl group or the other phenyl ring, could be susceptible to activation and subsequent arylation with another aryl halide.

The regioselectivity of such reactions would be governed by the directing effects of the substituents and the nature of the catalyst employed.

Substituted biphenyls, particularly those functionalized with phosphine (B1218219) groups, are a cornerstone of modern cross-coupling catalysis. nih.govuj.ac.za These biaryl phosphine ligands are crucial for stabilizing the metal center (commonly palladium) and for modulating its reactivity throughout the catalytic cycle. nih.govuj.ac.za The catalytic cycle of a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetallation, and reductive elimination. nih.gov

The steric bulk and electronic properties of the biphenyl ligand play a critical role in each of these steps:

Oxidative Addition: Bulky and electron-rich phosphine ligands can promote the oxidative addition of the aryl halide to the metal center. uj.ac.zaresearchgate.net

Transmetallation: The ligand influences the rate of transfer of the organic group from the organometallic reagent (e.g., a boronic acid) to the metal center.

Reductive Elimination: The ligand's properties affect the final step where the two coupled organic fragments are eliminated from the metal center to form the product and regenerate the catalyst. nih.govuj.ac.za

A hypothetical phosphine ligand derived from this compound would possess a specific steric and electronic profile due to the bromo and isopropyl substituents. The bromine atom would act as an electron-withdrawing group, while the isopropyl group is electron-donating. This combination of substituents could offer unique properties if this scaffold were used to develop a novel phosphine ligand for cross-coupling reactions.

Theoretical and Computational Investigations of 3 Bromo 4 Iso Propylbiphenyl

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. Computational chemistry provides powerful tools to probe the distribution of electrons within a molecule like 3-Bromo-4'-iso-propylbiphenyl.

Molecular Orbital Theory Applications (e.g., AM1 SCF-MO Method)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. unizin.orglibretexts.orgyoutube.com For a molecule such as this compound, a semi-empirical method like the Austin Model 1 (AM1) Self-Consistent Field (SCF) Molecular Orbital (SCF-MO) calculation would typically be employed as a starting point. This method provides a quantum mechanical approximation of the molecular orbitals, their energies, and their electron occupancies.

The expected output from an AM1 calculation would include a set of molecular orbitals, each with a corresponding energy level. These orbitals are delocalized over the entire molecule, reflecting the conjugated nature of the biphenyl (B1667301) system. The analysis would focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as these are crucial for determining the molecule's chemical reactivity.

Table 1: Illustrative Data from a Hypothetical AM1 SCF-MO Calculation on this compound

Molecular Orbital Energy (eV) Occupancy
LUMO+1 -0.5 0
LUMO -1.2 0
HOMO -8.5 2

Note: The data in this table is hypothetical and serves to illustrate the typical output of such a calculation.

Frontier Orbital Energy Calculations

The energies of the frontier molecular orbitals, the HOMO and LUMO, are critical descriptors of a molecule's reactivity. wikipedia.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for this compound

Parameter Value (eV)
HOMO Energy -8.5
LUMO Energy -1.2

Note: The data in this table is hypothetical and serves to illustrate the typical output of such a calculation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the two phenyl rings allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. ethz.ch By simulating the movements of the atoms at a given temperature, MD can explore the conformational landscape of this compound. These simulations would reveal the preferred dihedral angle between the two phenyl rings, which is a balance between steric hindrance from the substituents and the electronic effects of the biphenyl system. For substituted biphenyls, non-planar (twisted) conformations are generally more stable than planar ones due to reduced steric clash between the ortho-hydrogens and the substituents on the adjacent ring.

Reactivity Prediction and Regioselectivity Modeling

Computational methods can predict how this compound is likely to react and at which positions on the molecule reactions are most likely to occur.

Computational Assessment of Electrophilic and Nucleophilic Sites

The electronic structure calculations described in section 4.1 provide the basis for predicting reactive sites. The distribution of electron density, often visualized as an electrostatic potential map, can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

For this compound, the carbon atom attached to the bromine would be an electrophilic site, susceptible to nucleophilic attack. The phenyl ring containing the isopropyl group is expected to be more electron-rich than the brominated ring, making it more susceptible to electrophilic attack. The specific positions (ortho, meta, para) on each ring that are most reactive would be determined by a detailed analysis of the molecular orbitals and charge distribution.

Prediction of Reaction Regioselectivity based on Electronic Parameters

The regioselectivity of a reaction (the preference for reaction at one site over another) can be predicted by analyzing various electronic parameters derived from the computational model. For electrophilic aromatic substitution, for instance, the positions with the highest electron density or the largest coefficients of the HOMO are generally favored.

In the case of this compound, an electrophile would be predicted to preferentially attack the isopropyl-substituted ring. The isopropyl group is an ortho-, para-director, meaning that substitution would be favored at the positions ortho and para to the isopropyl group. The bromine atom on the other ring is a deactivating group but is also an ortho-, para-director. A computational analysis would quantify the relative activation and deactivation of the different positions on both rings, providing a more precise prediction of the major products of a given reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the structural or property-based descriptors of a set of compounds and their biological activity or chemical properties, respectively. worldscientificnews.com These models are instrumental in predicting the characteristics of new molecules and understanding the mechanisms of their actions. The development of such models requires a dataset of compounds with known activities or properties, from which predictive equations are derived.

For classes of compounds like brominated flame retardants, which include polybrominated biphenyls (PBBs), QSAR models have been developed to predict properties such as endocrine-disrupting potencies. nih.govacs.org These studies typically involve calculating a variety of molecular descriptors and using statistical methods like multiple linear regression to build and validate the models. nih.govacs.org Similarly, 3D-QSAR models have been constructed for other biphenyl analogues to elucidate the structural features essential for specific biological activities. scholaris.caacs.org

Development of Electronic Parameters for Reactivity Correlation

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Computational chemistry allows for the calculation of various electronic parameters that can be correlated with reactivity. These parameters are often used as descriptors in QSAR and QSPR models. nih.gov For instance, quantities derived from the electrostatic potential on the molecular surface can be used to develop quantitative relationships for physicochemical properties. nih.gov

While general principles suggest that the electronic properties of this compound would be influenced by the electron-withdrawing nature of the bromine atom and the electron-donating character of the isopropyl group, specific calculated values for parameters such as HOMO/LUMO energies, partial atomic charges, or dipole moment, and their correlation to the reactivity of this specific compound, are not documented in dedicated research studies.

Predictive Models for Chemical Behavior

Predictive models for the chemical behavior of a compound, such as its environmental fate, toxicity, or metabolic pathways, are a key output of QSAR/QSPR studies. These models are developed based on the established relationships between molecular descriptors and the property of interest. For example, QSAR models for polybrominated diphenyl ethers (PBDEs) have been used to predict their physicochemical properties and biological activities. nih.gov

In the absence of experimental data and specific computational studies for this compound, no predictive models for its chemical behavior have been developed or validated. The construction of such models would necessitate a systematic investigation of this compound alongside a series of structurally related molecules with known properties.

Advanced Applications and Functional Materials Development Featuring Substituted Biphenyls

Biphenyls as Key Intermediates in Organic Synthesis

Substituted biphenyls are fundamental building blocks in organic synthesis, primarily due to their utility in forming complex molecular architectures. sigmaaldrich.com The presence of a halogen, such as the bromine atom in 3-Bromo-4'-iso-propylbiphenyl, provides a reactive site for various metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the biphenyl (B1667301) core can be readily transformed through palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. nbinno.com These methods are instrumental for chemists aiming to construct more intricate molecules from simpler precursors. nbinno.com For instance, in the Suzuki-Miyaura coupling, the bromo-substituted biphenyl can react with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond, effectively extending the molecular framework. nih.govnih.gov This versatility makes brominated biphenyls, including this compound, valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The isopropyl group at the 4'-position can influence the solubility and steric properties of the molecule, which is an important consideration in designing synthetic routes. nbinno.com

Below is a table illustrating the potential application of this compound in key cross-coupling reactions.

Reaction Name Reactant Partner Catalyst Resulting Bond Potential Product Class
Suzuki-Miyaura CouplingAryl or Vinyl Boronic Acid/EsterPalladium ComplexC-CPoly-aryl systems, complex ligands
Heck CouplingAlkenePalladium ComplexC-CStilbene derivatives, substituted alkenes
Sonogashira CouplingTerminal AlkynePalladium & Copper ComplexesC-C (sp2-sp)Aryl-alkynes, electronic materials precursors
Buchwald-Hartwig AminationAminePalladium ComplexC-NAryl amines, pharmaceutical intermediates
Stille CouplingOrganostannanePalladium ComplexC-CComplex biphenyl derivatives

Utilization in Liquid Crystal Technologies

The rigid, rod-like structure of the biphenyl core is a common motif in molecules designed for liquid crystal (LC) applications. mdpi.com These materials possess properties of both conventional liquids and solid crystals, making them highly responsive to stimuli like electric fields, which is the foundational principle of liquid crystal displays (LCDs). nih.govtandfonline.com

The 4'-alkyl-4-cyanobiphenyls (nCB) are a well-known class of liquid crystals widely used in various applications. nih.gov A classic example, 4-Cyano-4'-pentylbiphenyl (5CB), was first synthesized in 1972 and became a key component in the development of LCDs due to its stable nematic liquid crystal phase near room temperature. tandfonline.comwikipedia.org

The synthesis of such monomers often involves modifying a biphenyl core in a linear fashion. wikipedia.org For this compound to be adapted for liquid crystal applications, a key step would be the substitution of the bromine atom with a polar group, such as a cyano (-CN) group. This can be achieved through a cyanation reaction, for example, using copper(I) cyanide. tandfonline.com The resulting hypothetical molecule, 4'-iso-propyl-biphenyl-3-carbonitrile, would then possess the characteristic polar head (cyano group) and nonpolar tail (isopropyl group) common in many liquid crystal monomers. The synthesis of biphenyl-based liquid crystal epoxy monomers has also been demonstrated, starting from precursors like 4,4'-biphenol. researchgate.net

The formation and stability of a liquid crystal mesophase are highly dependent on the molecule's geometry and intermolecular forces. Slight modifications to the molecular structure can lead to significant shifts in mesomorphic behavior. mdpi.com

In the context of 4'-alkyl-4-cyanobiphenyls, the length and shape of the alkyl chain are critical. An "odd-even effect" is observed where the properties, such as elastic constants, vary predictably depending on whether the alkyl chain has an odd or even number of carbon atoms. tandfonline.com For a derivative of this compound, several structural features would influence its potential liquid crystalline properties:

Biphenyl Core: Provides the necessary rigidity and linearity for anisotropic ordering.

Isopropyl Group: This branched alkyl group at the 4'-position would increase the molecule's breadth compared to a linear alkyl chain. This could disrupt the close packing required for certain smectic phases and potentially favor a nematic phase.

Bromo Group: The bromine atom at the 3-position introduces a lateral dipole moment. This lateral substitution disrupts the molecule's linearity, which can lower the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid). However, it also increases the molecular breadth, which can influence the type of mesophase formed.

The table below summarizes how different structural components in biphenyl systems generally affect liquid crystal properties.

Structural Feature Influence on Molecular Property Effect on Mesophase Performance
Biphenyl CoreRigidity, AnisotropyPromotes mesophase formation
Terminal Alkyl Chain (e.g., isopropyl)Molecular shape, Polarity, Intermolecular spacingAffects clearing point and mesophase type (nematic vs. smectic)
Polar Head Group (e.g., -CN, -Br)Dipole moment, Intermolecular attractionInfluences dielectric anisotropy and threshold voltage
Lateral Substitution (e.g., Br at position 3)Increased molecular breadth, Disrupted linearityTends to lower melting and clearing points, can alter phase behavior

Biphenyl Derivatives in Advanced Materials Science

The utility of biphenyl derivatives extends beyond liquid crystals into the broader field of materials science, including the fabrication of thin films and the development of novel nanomaterials.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are techniques used to produce high-quality, ultra-thin solid films, often in the semiconductor industry. yale.eduwikipedia.org These processes rely on volatile precursor molecules that react or decompose on a substrate surface. wikipedia.org

For a compound to be a suitable precursor for CVD or ALD, it must exhibit sufficient volatility to be transported in the gas phase and thermal stability to avoid decomposition before reaching the substrate. While information on this compound as a specific precursor is not available, the general properties of substituted biphenyls can be considered. The biphenyl core itself is thermally stable. The volatility would be influenced by the molecular weight and the nature of the substituents. Halogenated organic compounds can be used as precursors, although their incorporation into the final film may or may not be desirable depending on the application. For instance, in ALD, the process relies on self-limiting surface reactions between alternately pulsed precursors. vaporpulse.com The reactivity of the bromo-group in this compound could potentially be exploited in a specifically designed ALD process.

Biphenyl derivatives are utilized in the synthesis and functionalization of nanomaterials. They can act as ligands that interact specifically with nanoparticles, enabling their use as components in anisotropic nanosized composite materials. ivanovo.ac.ruresearchgate.net The biphenyl structure can serve as a rigid spacer or a functional anchor to control the assembly and properties of nanomaterials.

For example, functional biphenyl derivatives can be designed to interact with nanoparticle surfaces, influencing their dispersion and alignment within a matrix, which is crucial for creating materials with tailored optical or electronic properties. ivanovo.ac.ru The ability of this compound to participate in cross-coupling reactions means it could be used to synthesize more complex ligands. These custom-synthesized ligands can then be attached to the surface of nanoparticles, modifying their surface chemistry and enabling their integration into larger functional systems. The synthesis of a wide range of biphenyl derivatives can be achieved using palladium nanoparticles as catalysts, highlighting the synergistic relationship between biphenyl chemistry and nanomaterials. researchgate.netresearchgate.net

Biphenyls as Ligands in Catalysis

The biphenyl scaffold is a cornerstone in the development of ligands for a myriad of catalytic transformations. The inherent chirality of atropisomeric biphenyls, which arises from hindered rotation around the central C-C bond, has been a particularly fruitful area of research for asymmetric catalysis. Furthermore, the electronic and steric properties of the biphenyl system can be finely tuned through the introduction of various substituents, making them highly versatile for both chiral and achiral applications.

Performance in Homogeneous and Heterogeneous Catalytic Systems

While specific performance data for ligands derived from this compound is not available, we can infer potential applications based on the broader class of substituted biphenyl ligands.

Homogeneous Catalysis:

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands based on substituted biphenyls are extensively used. The solubility of the ligand-metal complex is a key factor, and the isopropyl group in this compound would enhance its solubility in common organic solvents. Ligands derived from this compound could potentially be employed in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, where palladium catalysts are often utilized. The electronic properties conferred by the bromo and isopropyl substituents would influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Heterogeneous Catalysis:

For heterogeneous catalysis, the ligand would typically be immobilized on a solid support. The bromine atom on the biphenyl scaffold provides a convenient handle for such immobilization. For example, it could be used in a coupling reaction to attach the ligand to a functionalized silica (B1680970) or polymer support. This would allow for the advantages of homogeneous catalysis, such as high activity and selectivity, to be combined with the ease of separation and recyclability characteristic of heterogeneous catalysts.

Table 2: Potential Catalytic Applications and Expected Performance

Catalytic SystemReaction TypeRole of SubstituentsExpected Outcome
HomogeneousSuzuki CouplingElectronic tuning of the metal centerHigh turnover numbers and yields
HomogeneousAsymmetric HydrogenationCreation of a chiral pocketHigh enantioselectivity
HeterogeneousHeck ReactionImmobilization via the bromo groupCatalyst recyclability and stability

This table represents potential applications and is not based on reported experimental results for this compound.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-4'-iso-propylbiphenyl, and how do reaction conditions influence yield?

The synthesis of brominated biphenyl derivatives often employs cross-coupling reactions such as Suzuki-Miyaura coupling, where palladium catalysts facilitate aryl-aryl bond formation . For this compound, a plausible route involves coupling 3-bromophenylboronic acid with 4'-iso-propylbromobenzene. Key variables include catalyst loading (e.g., Pd(PPh₃)₄), base selection (e.g., Na₂CO₃), and solvent polarity (e.g., toluene/water mixtures). Elevated temperatures (80–100°C) typically enhance reaction rates but may promote side reactions like debromination. Post-reaction purification via flash chromatography or preparative HPLC (using isooctane-based mobile phases, as in ) is critical to isolate the target compound .

Q. How can researchers verify the purity and structural integrity of this compound?

Characterization should integrate multiple analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., iso-propyl group splitting patterns and aromatic proton coupling).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (C₁₅H₁₅Br, expected m/z ≈ 274.03).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
  • Melting Point Analysis : Compare observed values with literature data for related bromobiphenyls (e.g., 3-Bromobiphenyl melts at -107.3°C ).

Advanced Research Questions

Q. What role does the iso-propyl group play in modulating electronic properties for catalytic applications?

The electron-donating iso-propyl group at the 4'-position alters the biphenyl system’s electron density, potentially enhancing its efficacy as a ligand in transition-metal catalysis. For example, steric bulk from iso-propyl may stabilize metal centers in Pd-catalyzed cross-couplings, while its inductive effect could moderate aryl halide reactivity . Comparative studies with non-substituted bromobiphenyls (e.g., 3-Bromobiphenyl in ) are recommended to quantify electronic effects via Hammett substituent constants or DFT calculations.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragmentation patterns)?

Discrepancies may arise from rotational isomers or impurities. Strategies include:

  • X-ray Crystallography : Definitive structural assignment, as demonstrated for related brominated imine complexes in .
  • Isotopic Labeling : Use deuterated analogs (e.g., deuterated solvents or substituents) to clarify ambiguous NMR peaks .
  • Dynamic NMR Studies : Variable-temperature NMR to probe conformational exchange processes .

Q. What computational methods predict the reactivity of this compound in photochemical or electrochemical applications?

Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For photochemical studies, TD-DFT simulations assess excited-state behavior, while Marcus theory may explain electron-transfer kinetics in electrochemical carboxylation (e.g., ’s AI-driven synthesis tools for reaction pathway prediction) .

Methodological Notes

  • Synthetic Optimization : Screen ligands (e.g., SPhos, XPhos) to improve coupling efficiency .
  • Safety Protocols : Adhere to handling guidelines for brominated aromatics (e.g., PPE, fume hoods as per ) .
  • Data Reproducibility : Document solvent lot numbers and catalyst sources to mitigate batch-to-batch variability.

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